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Introduction
The complement system is a critical component of the innate immune system, playing a vital

role in host defense against pathogens and in the clearance of immune complexes and

apoptotic cells. The alternative pathway (AP) of the complement system provides a rapid and

potent amplification loop for complement activation. A key enzyme in this pathway is the C3

convertase (C3bBb), which is formed by the association of C3b with Factor B, followed by

cleavage of Factor B by Factor D. The resulting Bb fragment is a serine protease that

constitutes the catalytic subunit of the C3 convertase, leading to the exponential cleavage of

C3 and amplification of the complement cascade.[1]

Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous

inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising

therapeutic target for the development of complement-inhibiting drugs.[2] Small molecule

inhibitors of Factor B can effectively block the formation and/or activity of the C3 convertase,

thereby dampening the inflammatory response.[3]
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This application note provides detailed protocols for assessing the inhibitory activity of small

molecule compounds against Factor B and the C3 convertase. The protocols described herein

are essential for the screening and characterization of potential therapeutic agents targeting

the alternative complement pathway. As a representative example, this document will refer to

Iptacopan (LNP023), a potent and selective oral inhibitor of Factor B.[4]
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Caption: Alternative complement pathway activation and inhibition by Iptacopan.

Experimental Workflow: C3b Deposition ELISA
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Caption: Workflow for C3b deposition ELISA to assess inhibitor activity.
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Materials and Reagents
Reagent Supplier Catalog Number

Purified Human Factor B Complement Technology A133

Purified Human Factor D Complement Technology A135

Purified Human C3 Complement Technology A113

Zymosan A Sigma-Aldrich Z4250

Normal Human Serum (NHS) Complement Technology A111

Rabbit Red Blood Cells

(rRBCs)
Innovative Research IRBRBC10ML

Gelatin Veronal Buffer

(GVB++)
Boston BioProducts IBB-300X

GVB-Mg-EGTA Boston BioProducts IBB-310

Anti-human C3b/iC3b Antibody Bio-Rad MCA2739

HRP-conjugated Goat anti-

Mouse IgG
Jackson ImmunoResearch 115-035-003

TMB Substrate SeraCare 5120-0076

Sulfuric Acid (98%) Sigma-Aldrich 339741

Iptacopan (LNP023) MedChemExpress HY-114439

96-well microplates (flat-

bottom)
Corning 3590

Experimental Protocols
Alternative Pathway Hemolytic Assay
This assay measures the ability of a test compound to inhibit the lysis of rabbit red blood cells

(rRBCs), which are sensitive to lysis by the human alternative complement pathway.

Protocol:
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Preparation of Rabbit Red Blood Cells (rRBCs):

Wash commercially available rRBCs three times with GVB++.

Resuspend the rRBC pellet to a final concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA.

Assay Setup:

In a 96-well V-bottom plate, perform serial dilutions of the test compound (e.g., Iptacopan)

in GVB-Mg-EGTA. Include a vehicle control (e.g., DMSO) and a positive control for

inhibition (e.g., EDTA at 10 mM).

Add 50 µL of diluted Normal Human Serum (NHS, final concentration 10%) to each well

containing the test compound or controls.

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with

serum proteins.

Lysis Reaction:

Add 50 µL of the prepared rRBC suspension to each well.

Incubate the plate for 30 minutes at 37°C with gentle shaking.

Measurement of Hemolysis:

Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.

Carefully transfer 80 µL of the supernatant to a new 96-well flat-bottom plate.

Measure the absorbance of the supernatant at 414 nm using a microplate reader. This

absorbance is proportional to the amount of hemoglobin released.

Data Analysis:

Percent hemolysis is calculated using the following formula: % Hemolysis =

[(Absorbance_sample - Absorbance_blank) / (Absorbance_100%_lysis -

Absorbance_blank)] * 100
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Absorbance_blank: Supernatant from rRBCs incubated in buffer only.

Absorbance_100%_lysis: Supernatant from rRBCs lysed with water.

Plot the percent hemolysis against the log of the inhibitor concentration and fit the data to

a four-parameter logistic equation to determine the IC₅₀ value.

C3b Deposition ELISA
This ELISA-based assay quantifies the deposition of C3b on a surface that activates the

alternative pathway, providing a direct measure of C3 convertase activity.

Protocol:

Plate Coating:

Coat the wells of a 96-well microplate with 100 µL of Zymosan A (1 mg/mL in PBS)

overnight at 4°C.

Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

Block the wells with 200 µL of 1% BSA in PBS for 2 hours at room temperature.

Wash the wells three times with PBST.

Complement Activation and Inhibition:

Prepare serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA.

In a separate plate, pre-incubate 50 µL of diluted NHS (final concentration 2%) with 50 µL

of the diluted test compound for 15 minutes at room temperature.

Transfer 100 µL of the NHS/inhibitor mixture to the Zymosan-coated plate.

Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.

Wash the wells five times with PBST.

Detection of C3b:
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Add 100 µL of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to

each well.

Incubate for 1 hour at 37°C.

Wash the wells three times with PBST.

Add 100 µL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each

well.

Incubate for 1 hour at 37°C.

Wash the wells five times with PBST.

Signal Development and Measurement:

Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

Stop the reaction by adding 100 µL of 1 M sulfuric acid.

Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Percent inhibition is calculated using the following formula: % Inhibition = [1 -

(Absorbance_sample / Absorbance_no_inhibitor)] * 100

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation
The inhibitory activity of a Factor B inhibitor can be summarized in the following tables. The

data presented for Iptacopan is representative and compiled from published literature.[1][5]

Table 1: In Vitro Inhibitory Activity of Iptacopan
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Assay Endpoint IC₅₀ (µM)

Alternative Pathway Hemolytic

Assay
Inhibition of rRBC lysis ~0.01

C3b Deposition ELISA Inhibition of C3b deposition ~0.015

Table 2: Effect of Iptacopan on Complement Biomarkers (from clinical studies)

Biomarker Effect

Plasma C3 levels Normalization in a majority of patients[6]

Urine Protein-to-Creatinine Ratio (UPCR)
Significant reduction in patients with C3

glomerulopathy[5]

Mechanism of Action of Iptacopan
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Caption: Mechanism of action of Iptacopan in inhibiting C3 convertase.
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Iptacopan is a small molecule that specifically and reversibly binds to the serine protease

domain of Factor B.[7] This binding event prevents the interaction of Factor B with C3b, a

critical step in the formation of the C3 convertase (C3bBb).[4] By inhibiting the formation of a

functional C3 convertase, Iptacopan effectively blocks the central amplification loop of the

alternative complement pathway.[1] This leads to a reduction in the generation of C3a and C3b,

thereby mitigating the downstream inflammatory and cell-damaging effects of complement

activation.[6]

Conclusion
The protocols outlined in this application note provide robust and reliable methods for

assessing the inhibitory activity of small molecule compounds against Factor B and the C3

convertase of the alternative complement pathway. The alternative pathway hemolytic assay

offers a functional measure of the entire AP cascade, while the C3b deposition ELISA provides

a more direct assessment of C3 convertase activity. These assays are indispensable tools for

the discovery and development of novel therapeutics, such as Iptacopan, for the treatment of

complement-mediated diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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